molecular formula C9H8N4O B8239338 N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B8239338
M. Wt: 188.19 g/mol
InChI Key: LWQREALHEBNTEQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a pyridine ring via a carboxamide group. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming hydrogen bonds and interacting with biological targets, such as kinases and proteases . Its structural simplicity allows for diverse modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-pyridin-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQREALHEBNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Synthesis

The most widely reported method involves converting pyrazole-3-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with pyridin-2-ylamine. Source outlines a two-step procedure:

  • Acid Chloride Formation : Pyrazole-3-carboxylic acid reacts with thionyl chloride (SOCl₂) under solvent-free conditions at 60–70°C for 4–6 hours, yielding pyrazole-3-carbonyl chloride. Excess SOCl₂ is removed via distillation, achieving near-quantitative conversion .

  • Amidation : The acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and treated with pyridin-2-ylamine in the presence of triethylamine (TEA) as a base. Refluxing for 5–8 hours affords the target compound, with yields ranging from 75% to 88% after recrystallization from ethanol .

Key Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents like THF enhance solubility of the acid chloride and amine, reducing side product formation .

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes unreacted starting material while preventing di-amide byproducts .

  • Temperature Control : Maintaining reflux temperatures (65–70°C) ensures complete reaction without decomposition .

Coupling Reagent-Assisted Routes

Alternative methods employ coupling reagents to activate the carboxylic acid directly, bypassing acid chloride formation. Source details the use of carbonyldiimidazole (CDI) in dimethylformamide (DMF):

  • Activation : Pyrazole-3-carboxylic acid reacts with CDI (1.3 equivalents) in DMF at 25°C for 2 hours, forming an acyl imidazolide intermediate.

  • Amine Coupling : Pyridin-2-ylamine is added, and the mixture is stirred at room temperature for 12–16 hours. Purification via column chromatography (methanol:chloroform, 1:30) yields the product in 56–68% yield .

Advantages and Limitations :

  • Side Reactions : CDI minimizes racemization compared to acid chlorides, making it suitable for chiral analogs .

  • Scalability : DMF’s high boiling point (153°C) allows for elevated temperatures but complicates solvent removal .

One-Pot Synthesis via In Situ Activation

Source describes a one-pot approach using iodine and copper(II) triflate as dual catalysts:

  • Reaction Setup : A mixture of pyrazole-3-carbaldehyde, 2-aminopyridine, sodium dodecyl sulfate (SDS), Cu(OTf)₂, and iodine in water is stirred at 25°C for 20 minutes.

  • Oxidative Amidation : Iodine facilitates oxidative coupling between the aldehyde and amine, forming the carboxamide directly. Extraction with ethyl acetate and washing with sodium thiosulfate yield the product in 82% purity .

Notable Features :

  • Solvent Economy : Aqueous conditions reduce organic solvent use, aligning with green chemistry principles .

  • Catalyst Load : Cu(OTf)₂ (5 mol%) and iodine (50 mol%) are critical for achieving high conversion rates .

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters across methodologies:

Method Yield (%) Purity (%) Reaction Time Key Advantages
Acid Chloride 75–88≥958–12 hHigh scalability, minimal byproducts
CDI Coupling 56–68≥9014–18 hMild conditions, chiral compatibility
One-Pot 78–8285–900.3 hSolvent-free, rapid synthesis

Purification and Characterization

Final purification typically involves recrystallization or column chromatography:

  • Recrystallization : Ethanol or ethanol-water mixtures (3:1) are optimal, yielding white crystalline solids with melting points of 156–158°C .

  • Spectroscopic Data :

    • IR : Strong absorption bands at 1656 cm⁻¹ (C=O stretch) and 3335 cm⁻¹ (N-H bend) .

    • ¹H NMR (DMSO-d₆): δ 10.78 (s, 1H, CONH), 8.82–7.18 (m, pyridine and pyrazole protons) .

    • HRMS : [M + Na]⁺ calculated for C₉H₈N₄ONa: 211.0592; observed: 211.0589 .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as TBHP and I2.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in scientific research, particularly due to its structural components featuring pyridine and pyrazole rings . Research indicates its role in diverse scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives have potential antitumor mechanisms, and their antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interaction have been investigated .

Chemistry

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is used as a building block for synthesizing more complex heterocyclic compounds.

Biology

This compound has been investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. N-[5-(1H-1,3-Benzodiazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide interacts with molecular targets and pathways, where the benzodiazole and pyrazole moieties interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Medicine

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has been explored for potential pharmacological properties, including antimicrobial and anticancer activities.

Derivatives Researched for Antitumor Activity

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Pyrazole Ring

4-Amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • Structure: Incorporates a methyl group at position 1 and an amino group at position 4 of the pyrazole ring.
  • Molecular Formula : C₁₀H₁₁N₅O; Molecular Weight : 217.23; CAS : 1163714-88-2 .
  • Key Findings: The methyl group enhances metabolic stability by reducing oxidative degradation, while the amino group improves solubility in polar solvents. This derivative is reported to exhibit 95% purity, making it suitable for preclinical studies .
5-(4-Fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (1F)
  • Structure : Contains a 4-fluorophenyl group at position 5 and a phenyl group at position 1 of the pyrazole.
  • Synthesis : Synthesized via metal-/catalyst-free C–S/C–O bond formation, achieving a modest yield (~16–20%) despite solvent optimization (DMF, MeOH) .
  • Key Findings : The fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibition assays. However, the bulky substituents reduce aqueous solubility compared to the parent compound .

Modifications on the Carboxamide Side Chain

(E)-N-(3-(Methylsulfonyl)allyl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (4h)
  • Structure : Features an (E)-3-(methylsulfonyl)allyl group attached to the carboxamide.
  • Molecular Formula : C₁₃H₁₅N₄O₃S; Molecular Weight : 307.09; Purity : >99% .
  • Spectral Data : ^1H NMR (DMSO-d₆) confirms the trans-configuration of the allyl group (δ 6.82–6.72 ppm, J = 15.3 Hz) .
  • Key Findings : The methylsulfonyl group improves selectivity for cysteine proteases, as demonstrated in chikungunya virus P2 inhibition studies (IC₅₀ = 0.8 µM) .
4-Chloro-1-(piperidin-4-yl)-N-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
  • Structure : Includes a piperidinyl group and a chloro substituent on the pyrazole.
  • Molecular Formula : C₁₇H₁₈ClN₇O; Molecular Weight : 396.83 .
  • Key Findings : The chloro group increases lipophilicity (logP = 2.1), enhancing blood-brain barrier penetration. The piperidinyl moiety contributes to reversible covalent binding in kinase targets .

Heterocycle Replacements

4-(4-Nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
  • Structure : Replaces the pyridine with a 1,3,4-thiadiazole ring.
  • Key Findings : The thiadiazole ring enhances anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 assays) due to its electron-deficient nature, which stabilizes interactions with inflammatory mediators .
1-Methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-3-carboxamide
  • Structure : Incorporates an isoindole-dione moiety.
  • Molecular Formula : C₁₄H₁₂N₄O₃; Molecular Weight : 284.27; CAS : 1171977-93-7 .
  • Key Findings : The isoindole group improves photostability but introduces steric hindrance, reducing target binding efficiency by ~40% compared to the parent compound .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Purity/Yield Key Property/Bioactivity Reference
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide Parent scaffold C₉H₈N₄O 188.19 N/A Baseline kinase inhibition
4-Amino-1-methyl derivative 1-Me, 4-NH₂ on pyrazole C₁₀H₁₁N₅O 217.23 95% Improved solubility
(E)-N-(3-(Methylsulfonyl)allyl)-5-pyridin-2-yl Allyl-SO₂Me side chain C₁₃H₁₅N₄O₃S 307.09 >99% Chikungunya P2 inhibition (IC₅₀ 0.8 µM)
5-(4-Fluorophenyl)-1-phenyl derivative (1F) 1-Ph, 5-(4-F-Ph) on pyrazole C₂₀H₁₅FN₄O 346.36 ~20% yield Enhanced hydrophobic binding
4-Chloro-piperidinyl derivative 4-Cl, piperidinyl substituent C₁₇H₁₈ClN₇O 396.83 N/A BBB penetration (logP 2.1)

Research Implications

  • Synthetic Accessibility : Bulky substituents (e.g., phenyl, isoindole) often reduce reaction yields due to steric hindrance .
  • Biological Activity: Electron-withdrawing groups (e.g., SO₂Me, NO₂) enhance target selectivity but may compromise solubility .
  • Physicochemical Properties: Methyl/amino groups improve solubility, while halogenation increases lipophilicity .

Biological Activity

N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and therapeutic potential, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with pyrazole carboxamides. The general synthetic pathway involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Spectroscopic techniques such as IR and NMR are employed to confirm the structure of the synthesized compounds.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, one study reported that specific derivatives demonstrated potent antiproliferative effects against these cell lines, with IC50 values indicating significant activity .
  • Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced edema in rats. Certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen .
  • Neuroprotective Effects : Some studies have indicated that pyrazole derivatives can exert neuroprotective effects by inhibiting inflammatory pathways involved in neurodegenerative diseases. This includes reducing microglial activation and protecting against oxidative stress in neuronal cells .

Anticancer Studies

A notable study synthesized a series of 1H-pyrazole derivatives and evaluated their anticancer properties. The results showed that some compounds significantly inhibited cell proliferation in vitro, particularly against breast and liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Evaluations

In another investigation, a group of pyrazole derivatives was tested for their anti-inflammatory activity using both in vitro and in vivo models. Compounds demonstrated substantial inhibition of edema formation, with some achieving over 70% reduction compared to controls. These findings suggest potential therapeutic applications for treating inflammatory diseases .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMDA-MB-231 (Breast)15
AnticancerHepG2 (Liver)20
Anti-inflammatoryCarrageenan-induced Edema30
NeuroprotectionBV-2 CellsNot specified

Q & A

Q. How can the synthesis of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide be optimized under metal-free conditions?

Answer: Optimization involves solvent screening and reaction parameter adjustments. Evidence shows that solvents like DMF, CH₃CN, THF, and MeOH were tested, but only slight yield improvements were observed for related pyrazole-thioamide conjugates . Key steps include:

  • Solvent selection : Prioritize polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Reaction monitoring : Use TLC or HPLC to track reaction progress.
  • Workup : Employ recrystallization or column chromatography for purification.
  • Yield enhancement : Explore temperature modulation (e.g., reflux vs. room temperature) and stoichiometric ratios of reactants.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?

Answer: A combination of techniques ensures structural confirmation and purity assessment:

  • ¹H/¹³C NMR : Assign peaks to verify pyridine and pyrazole ring systems (e.g., δ 8.65 ppm for pyridin-2-yl protons ).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.0853 ).
  • HPLC : Assess purity (>99% under 254 nm ).
  • X-ray crystallography (if available): Resolve stereochemical ambiguities.

Q. How can researchers mitigate synthetic impurities in pyrazole-3-carboxamide derivatives?

Answer: Common impurities include unreacted starting materials or byproducts from side reactions. Strategies include:

  • Chromatographic purification : Use silica gel columns with gradient elution.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water).
  • Analytical profiling : Compare HPLC retention times and MS/MS fragmentation patterns with standards .

Advanced Research Questions

Q. What in silico strategies predict the binding affinity of this compound to kinase targets like CDK4/6?

Answer: Computational approaches include:

  • Molecular docking : Use tools like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK4/6 inhibition ).
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories in explicit solvent).
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibitory activity .

Q. How are structure-activity relationship (SAR) studies designed for pyrazole-3-carboxamide analogs in anticancer research?

Answer: SAR strategies involve systematic structural modifications:

  • Core modifications : Replace pyridin-2-yl with other heterocycles (e.g., thiophene) to probe steric/electronic effects.
  • Substituent variation : Introduce halogen (e.g., -F, -Cl) or methyl groups to enhance lipophilicity and target engagement .
  • Biological assays : Test derivatives against cancer cell lines (e.g., AML) and measure IC₅₀ values .

Q. What methodologies assess the metabolic stability of this compound in physiological conditions?

Answer: Key approaches include:

  • Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • pH-dependent hydrolysis : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for novel analogs?

Answer: Cross-validation strategies:

  • 2D NMR : Perform COSY, HSQC, and HMBC to assign ambiguous signals .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data .
  • Crystallographic validation : Resolve tautomeric or conformational ambiguities via X-ray diffraction .

Methodological Tables

Q. Table 1. Solvent Screening for Synthesis Optimization

SolventYield ImprovementKey Observations
DMFModerate (~10%)High polarity aids solubility
CH₃CNMinimalFast reaction kinetics
THFSlight (~5%)Limited intermediate stability
MeOHNegligiblePoor solubility of product
Adapted from

Q. Table 2. Biological Assay Parameters for Anticancer Activity

Assay TypeCell LineEndpointKey Findings
CytotoxicityAMLIC₅₀ (µM)Derivative 24a: IC₅₀ = 0.17 µM
Kinase InhibitionCDK4/6% Inhibition85% at 1 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.